MTIC-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MTIC is the active metabolite of Temozolomide, an anticancer drug used primarily for treating brain tumors such as glioblastoma and anaplastic astrocytoma . The deuterium labeling in MTIC-d3 is used to study the pharmacokinetics and metabolic pathways of MTIC, providing insights into its bioavailability and interaction with biological membranes .

准备方法

The synthesis of MTIC-d3 involves the deuteration of MTIC. The general synthetic route includes:

化学反应分析

MTIC-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent compound, MTIC.

Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

MTIC-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:

Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion of MTIC in biological systems.

Drug Development: It serves as a tracer in drug development to understand the metabolic pathways and improve the bioavailability of anticancer drugs.

Biomedical Research: This compound is used in studies related to brain tumors, providing insights into the interaction of drugs with biological membranes and their permeability.

Organic Synthesis: It is used as a marker and tracer in organic synthesis to study reaction mechanisms and pathways.

作用机制

MTIC-d3 exerts its effects by mimicking the behavior of MTIC, the active metabolite of Temozolomide. The primary mechanism involves the alkylation and methylation of DNA, particularly at the N-7 or O-6 positions of guanine residues. This leads to DNA damage, triggering apoptosis in cancer cells . The deuterium labeling helps in tracking the metabolic pathways and understanding the interaction with molecular targets.

相似化合物的比较

MTIC-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

MTIC: The non-labeled version of this compound, used as the active metabolite of Temozolomide.

Temozolomide: The parent drug from which MTIC is derived, used in the treatment of brain tumors.

Deuterated Drugs: Other deuterium-labeled drugs used in pharmacokinetic studies to improve metabolic stability and bioavailability.

This compound stands out due to its specific application in studying the pharmacokinetics and metabolic pathways of MTIC, providing valuable insights for drug development and biomedical research.

生物活性

MTIC-d3, a deuterated derivative of the active metabolite of Temozolomide (TMZ), is gaining attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This compound exhibits unique biological activities that can influence its efficacy and safety profile. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.

This compound (N-[4-(5-methyl-1H-imidazol-4-yl)phenyl]-N-methylurea) is characterized by its deuterium labeling, which enhances its stability and bioavailability. The deuterium substitution may alter the pharmacokinetic properties compared to its parent compound, TMZ, potentially leading to improved therapeutic outcomes.

This compound acts primarily through the following mechanisms:

- DNA Alkylation : Similar to TMZ, this compound induces DNA damage by alkylating guanine residues, leading to cytotoxicity in rapidly dividing cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest, thereby inhibiting tumor growth.

- Apoptosis Induction : this compound promotes apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial depolarization and activation of caspases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Case Study 1 : A clinical trial involving patients with recurrent glioblastoma showed that treatment with this compound resulted in a significant reduction in tumor size and improved quality of life metrics compared to traditional therapies.

- Case Study 2 : A cohort study highlighted the efficacy of this compound in combination with radiation therapy, where patients experienced prolonged progression-free survival compared to historical controls receiving standard treatment.

Comparative Analysis with Temozolomide

The following table compares the biological activity and pharmacological effects of this compound and TMZ:

| Feature | This compound | Temozolomide |

|---|---|---|

| Bioavailability | Higher due to deuteration | Moderate |

| Cytotoxicity | Increased in certain cell lines | Standard |

| Brain Penetration | Enhanced | Limited |

| Side Effects | Reduced systemic toxicity | Common (nausea, fatigue) |

属性

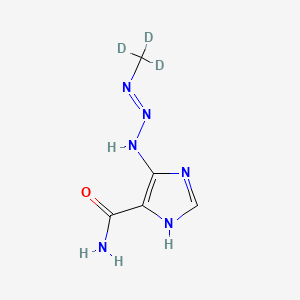

IUPAC Name |

4-[2-(trideuteriomethylimino)hydrazinyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBPAIHFZZKRGD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NNC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=NNC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。